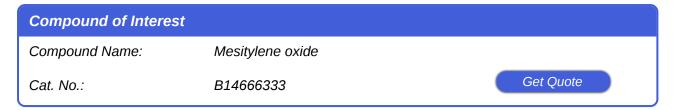


Spectroscopic Analysis of Mesitylene Oxide: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic properties of **mesitylene oxide** with two alternative α,β -unsaturated ketones: 3-penten-2-one and 4-hexen-3-one. The data presented is crucial for the identification, characterization, and quality control of these compounds in research and development settings.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data obtained for **mesitylene oxide**, 3-penten-2-one, and 4-hexen-3-one.

¹H NMR Spectral Data (CDCl₃)



Compound	Chemical Shift (δ, ppm) and Multiplicity	Assignment
Mesitylene Oxide	6.09 (s)	C=CH
2.16 (s)	CH ₃ -C=	
2.14 (s)	CH ₃ -C=O	_
1.89 (s)	(CH ₃) ₂ C=	_
3-Penten-2-one	6.84 (dq, J = 15.8, 6.9 Hz)	=CH-CH₃
6.08 (dq, J = 15.8, 1.7 Hz)	-CO-CH=	
2.24 (s)	CH ₃ -CO-	_
1.89 (dd, J = 6.9, 1.7 Hz)	=CH-CH₃	
4-Hexen-3-one	6.79 (dt, J = 15.7, 6.9 Hz)	=CH-CH₃
6.07 (d, J = 15.7 Hz)	-CO-CH=	
2.54 (q, J = 7.4 Hz)	-CO-CH ₂ -	_
1.87 (d, J = 6.9 Hz)	=CH-CH₃	_
1.07 (t, J = 7.4 Hz)	-CH2-CH3	

¹³C NMR Spectral Data (CDCl₃)



Compound	Chemical Shift (δ, ppm)	Assignment
Mesitylene Oxide	197.48	C=O
154.12	(CH ₃) ₂ C=	
123.70	=CH	_
30.98	CH ₃ -C=O	_
26.85	(CH ₃) ₂ C=	_
19.88	(CH ₃) ₂ C=	_
3-Penten-2-one	198.4	C=O
144.1	=CH-CH₃	
131.9	-CO-CH=	
26.9	CH₃-CO-	
18.2	=CH-CH₃	
4-Hexen-3-one	200.8	C=O
143.1	=CH-CH₃	
131.7	-CO-CH=	_
35.5	-CO-CH₂-	_
18.2	=CH-CH₃	_
8.2	-CH2-CH3	-

Infrared (IR) Spectral Data (Neat)



Compound	Wavenumber (cm⁻¹)	Assignment
Mesitylene Oxide	~2976, 2939, 2915	C-H stretch (sp³)[1]
~1690	C=O stretch (α , β -unsaturated ketone)[1]	
~1620	C=C stretch[1]	
3-Penten-2-one	~2920	C-H stretch (sp³)
~1674	C=O stretch (α , β -unsaturated ketone)	
~1630	C=C stretch	_
4-Hexen-3-one	~2975	C-H stretch (sp³)
~1698	C=O stretch (α,β-unsaturated ketone)	
~1674	C=C stretch	-

Mass Spectrometry (MS) Data (Electron Ionization)

Compound	Major m/z Peaks
Mesitylene Oxide	98 (M+), 83, 55, 43, 29[2]
3-Penten-2-one	84 (M+), 69, 43, 41
4-Hexen-3-one	98 (M+), 69, 57, 41, 29

Experimental Protocols

Detailed methodologies for the spectroscopic analyses are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Accurately weigh 5-20 mg of the liquid sample into a clean, dry vial.



- Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Vortex the vial to ensure a homogeneous solution.
- Transfer the solution to a 5 mm NMR tube.[3]
- Instrument Parameters (¹H NMR):
 - Spectrometer: 400 MHz or higher field strength.
 - Pulse Program: Standard single-pulse sequence (e.g., 'zg30').
 - Number of Scans: 16 to 64, depending on the sample concentration.
 - Relaxation Delay: 1-2 seconds.
 - Spectral Width: -2 to 12 ppm.
- Instrument Parameters (¹³C NMR):
 - Spectrometer: 100 MHz or higher.
 - Pulse Program: Proton-decoupled pulse sequence (e.g., 'zgpg30').
 - Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.
 - Relaxation Delay: 2 seconds.
 - Spectral Width: 0 to 220 ppm.
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decay (FID).
 - Phase correct the spectrum.
 - Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.



• Integrate the signals for ¹H NMR spectra.

Infrared (IR) Spectroscopy

- Sample Preparation (Neat Liquid Film):
 - Place one to two drops of the neat liquid sample onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
 - Carefully place a second salt plate on top of the first, spreading the liquid into a thin, uniform film.
 - Mount the salt plates in the spectrometer's sample holder.
- Instrument Parameters (FTIR):
 - Scan Range: 4000 to 400 cm⁻¹.
 - Resolution: 4 cm⁻¹.
 - Number of Scans: 16 to 32.
 - Mode: Transmittance.
- Data Acquisition:
 - Record a background spectrum of the empty salt plates.
 - Record the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

- Sample Introduction (GC-MS):
 - Dilute the liquid sample in a volatile solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.

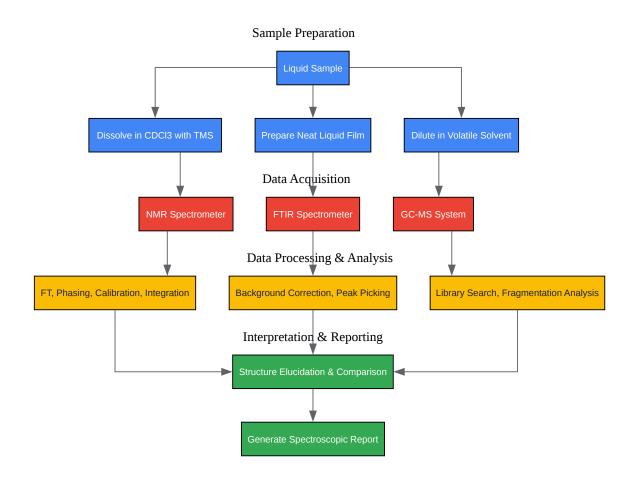


- Inject 1 μL of the diluted sample into the gas chromatograph.
- Gas Chromatography (GC) Parameters:
 - Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 μm).
 - o Inlet Temperature: 250 °C.
 - o Carrier Gas: Helium at a constant flow rate of 1 mL/min.
 - Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.
- Mass Spectrometry (MS) Parameters:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.[2]
 - Mass Range: m/z 35-350.
 - Ion Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.
- Data Analysis:
 - Identify the molecular ion peak (M+).
 - Analyze the fragmentation pattern to aid in structural elucidation and confirmation.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid organic compound.





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Caption: General workflow for spectroscopic analysis of liquid organic compounds.

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